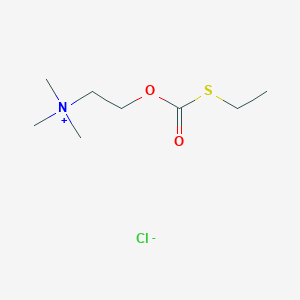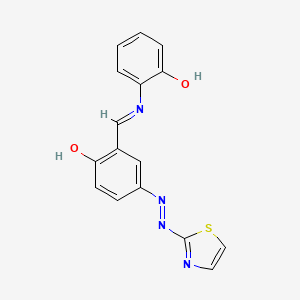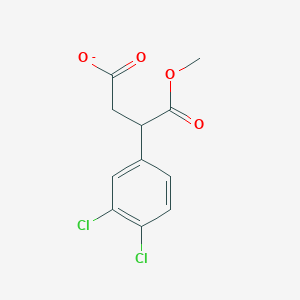
1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate is a unique organic compound that features a diazonium group attached to a thiophene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in an aqueous sodium hydroxide solution . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . This interaction is crucial for its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
3-(Thiophen-2-yl)prop-2-en-1-one: This compound shares a similar thiophene structure but lacks the diazonium group.
Thiophene-2-carbohydrazide: A precursor in the synthesis of 1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate.
Thiophene-2-carboxylic acid: Another related compound with different functional groups.
Uniqueness: Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
194232-37-6 |
|---|---|
Molekularformel |
C7H6N2OS |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
1-diazo-3-thiophen-2-ylpropan-2-one |
InChI |
InChI=1S/C7H6N2OS/c8-9-5-6(10)4-7-2-1-3-11-7/h1-3,5H,4H2 |
InChI-Schlüssel |
GJPSWWHXNIPCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
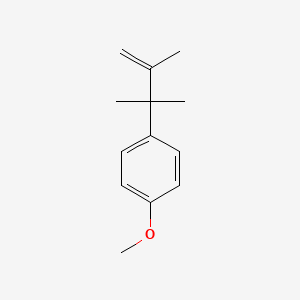
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
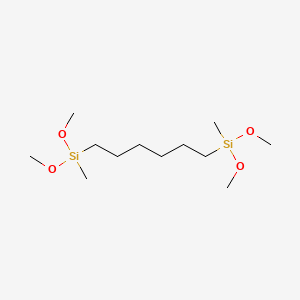
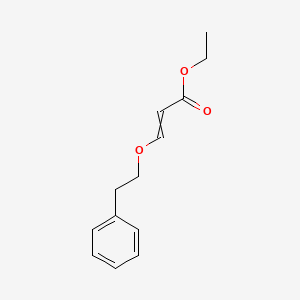
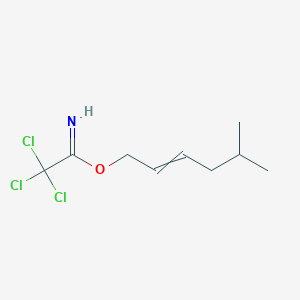

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
